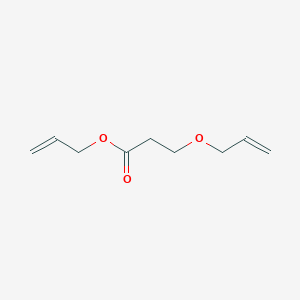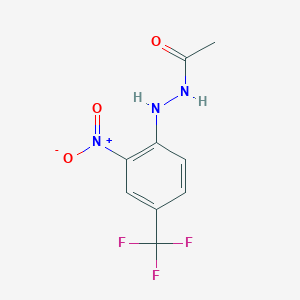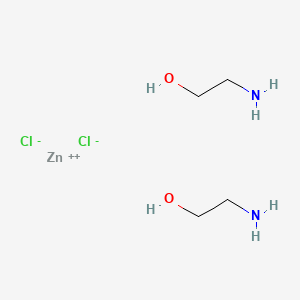
Zinc di(ethanolamine), chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc di(ethanolamine), chloride is a coordination compound formed by the reaction of zinc chloride with diethanolamine
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc di(ethanolamine), chloride can be synthesized by reacting zinc chloride with diethanolamine in an appropriate solvent. The reaction typically involves mixing zinc chloride with diethanolamine in a stoichiometric ratio, followed by heating the mixture to facilitate the formation of the complex. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where zinc chloride and diethanolamine are combined under controlled conditions. The reaction mixture is often heated to ensure complete reaction, and the product is isolated and purified using techniques such as filtration, evaporation, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Zinc di(ethanolamine), chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to yield different zinc-containing species.
Substitution: The diethanolamine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions often require the presence of competing ligands and appropriate solvents.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized species.
Reduction: Various reduced zinc complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Zinc di(ethanolamine), chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of zinc di(ethanolamine), chloride involves the coordination of zinc ions with diethanolamine ligands. This coordination affects the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .
Comparison with Similar Compounds
Zinc monoethanolamine, chloride: Similar in structure but with only one ethanolamine ligand.
Zinc triethanolamine, chloride: Contains three ethanolamine ligands, leading to different chemical properties.
Zinc acetate diethanolamine complex: Another coordination compound with different anionic ligands.
Uniqueness: Zinc di(ethanolamine), chloride is unique due to its specific coordination environment, which imparts distinct chemical reactivity and stability compared to other zinc-ethanolamine complexes. This uniqueness makes it suitable for specific applications in research and industry .
Properties
CAS No. |
67989-87-1 |
|---|---|
Molecular Formula |
C4H14Cl2N2O2Zn |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
zinc;2-aminoethanol;dichloride |
InChI |
InChI=1S/2C2H7NO.2ClH.Zn/c2*3-1-2-4;;;/h2*4H,1-3H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
XKBRTFSJQQRAGC-UHFFFAOYSA-L |
Canonical SMILES |
C(CO)N.C(CO)N.[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
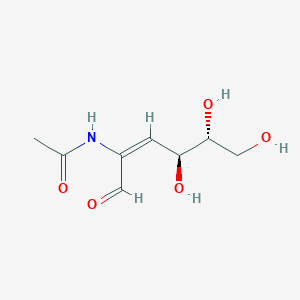
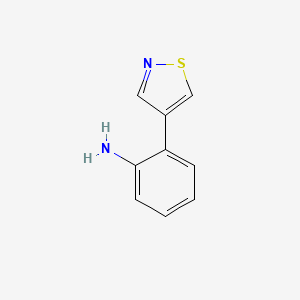

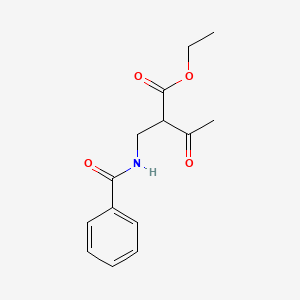

![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
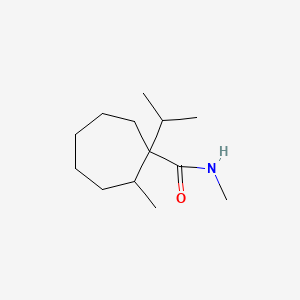
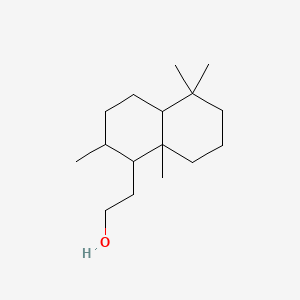
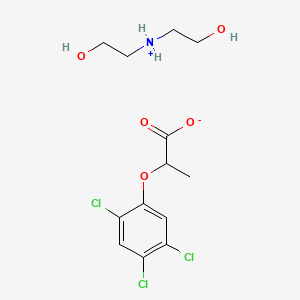

![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
